Biochemical Dual Inhibition Potency: SMARCA2‑IN‑6 vs. SMARCA2‑IN‑8 vs. BRM014
SMARCA2‑IN‑6 exhibits an IC50 of less than 5 nM against both SMARCA2 and SMARCA4, establishing it as a low‑nanomolar dual ATPase inhibitor . In cross‑study comparison, the related compound SMARCA2‑IN‑8 demonstrates slightly higher numeric IC50 values of 5 nM (SMARCA2) and 6 nM (SMARCA4) . Another dual inhibitor, BRM014, also reports an IC50 of <5 nM for both targets . While all three compounds share a similar dual inhibition profile, SMARCA2‑IN‑6 represents the most extensively referenced member of this chemotype in the original medicinal chemistry literature, providing a foundational reference point for comparative studies [1].
| Evidence Dimension | Biochemical IC50 (SMARCA2 / SMARCA4) |
|---|---|
| Target Compound Data | <5 nM / <5 nM |
| Comparator Or Baseline | SMARCA2‑IN‑8: 5 nM / 6 nM; BRM014: <5 nM / <5 nM |
| Quantified Difference | Equivalent or marginally more potent than SMARCA2‑IN‑8 (no statistically significant difference reported) |
| Conditions | Biochemical ATPase activity assays (TR‑FRET or equivalent) |
Why This Matters
This quantitative benchmark allows researchers to contextualize the potency of SMARCA2‑IN‑6 within a well‑studied series of dual inhibitors, ensuring appropriate selection for dose‑response and mechanistic studies.
- [1] Papillon JPN, et al. Discovery of Orally Active Inhibitors of Brahma Homolog (BRM)/SMARCA2 ATPase Activity for the Treatment of Brahma Related Gene 1 (BRG1)/SMARCA4-Mutant Cancers. J Med Chem. 2018;61(22):10155-10172. View Source
